(2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions might convert the cyano group to an amine group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Could be explored for its pharmacological properties.
Industry: May serve as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, influencing biochemical pathways. The presence of the bromophenyl and cyano groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chlorophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(2E)-3-(4-fluorophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C18H15BrN2O |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H15BrN2O/c1-12-3-4-13(2)17(9-12)21-18(22)15(11-20)10-14-5-7-16(19)8-6-14/h3-10H,1-2H3,(H,21,22)/b15-10+ |
InChI Key |
AMRCQLXJWDZECT-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.